1-(5-Methylthiophen-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methylthiophen-3-yl)propan-1-amine is a chemical compound with the molecular formula C8H13NS and a molecular weight of 155.26 g/mol . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom.
Preparation Methods
The synthesis of 1-(5-Methylthiophen-3-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-methylthiophene, which is commercially available or can be synthesized through established methods.
Alkylation: The thiophene ring is alkylated using a suitable alkylating agent, such as propylamine, under controlled conditions to introduce the propan-1-amine group at the 3-position of the thiophene ring.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-Methylthiophen-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any functional groups present on the thiophene ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Methylthiophen-3-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory, anti-psychotic, and anti-cancer agents.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving sulfur-containing heterocycles.
Mechanism of Action
The mechanism of action of 1-(5-Methylthiophen-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-(5-Methylthiophen-3-yl)propan-1-amine can be compared with other similar compounds, such as:
1-(5-Chlorothiophen-3-yl)propan-1-amine: This compound has a chlorine atom instead of a methyl group, which can significantly alter its chemical and biological properties.
3-Thiophenemethanamine, α-ethyl-5-methyl-: This compound has an ethyl group at the α-position, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties, making it suitable for various specialized applications.
Properties
IUPAC Name |
1-(5-methylthiophen-3-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS/c1-3-8(9)7-4-6(2)10-5-7/h4-5,8H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISLJFHZZNCFNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CSC(=C1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.